molecular formula C13H18O3 B8397101 5-(2,6-Dimethylphenoxy)pentanoic acid

5-(2,6-Dimethylphenoxy)pentanoic acid

Cat. No. B8397101
M. Wt: 222.28 g/mol
InChI Key: SZBUBZWUFQKHBQ-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

5-(2,6-Dimethylphenoxy)pentanoic acid 26c was prepared in the same manner as 26b, except that 2,6-dimethylphenol was used as the starting material. 1H NMR: (400 MHz, CDCl3): 7.0-7.1 (m, 3H), 3.83 (t, 2H, J=6 Hz), 2.37 (t, 2H, J=6 Hz), 2.73 (s. 6H), 1.92 (m, 4H). MS (ESI): 223 [M+H]+; 245 [M+Na]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH3:16]C1C=CC=C(C)C=1O>>[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCCCCC(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCCCCC(=O)O)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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